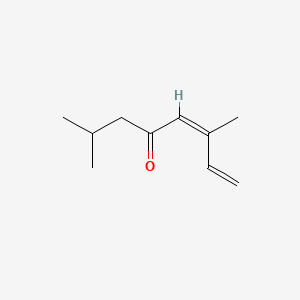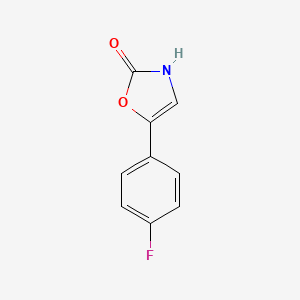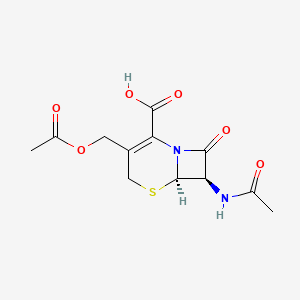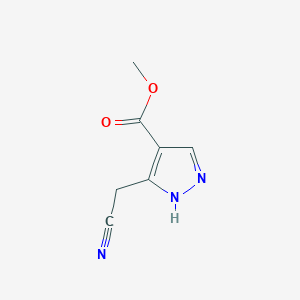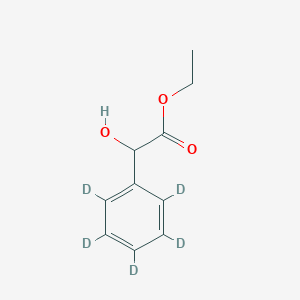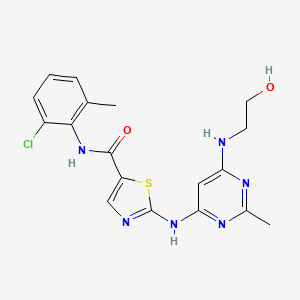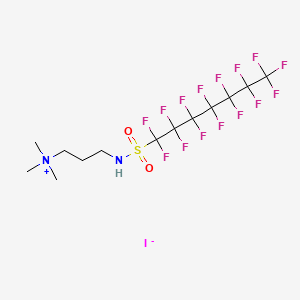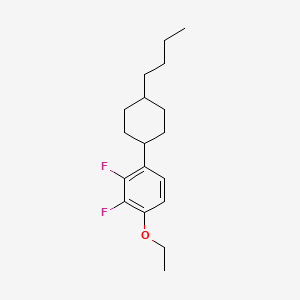
trans-1-(4-Butyl-cyclohexyl)-4-ethoxy-2,3-difluoro-benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-1-(4-Butyl-cyclohexyl)-4-ethoxy-2,3-difluoro-benzene: is a chemical compound with a complex structure that includes a butyl-cyclohexyl group, an ethoxy group, and two fluorine atoms attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trans-1-(4-Butyl-cyclohexyl)-4-ethoxy-2,3-difluoro-benzene typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the butyl-cyclohexyl group: This can be achieved through the hydrogenation of butylbenzene in the presence of a suitable catalyst.
Introduction of the ethoxy group: This step involves the reaction of the intermediate compound with ethyl alcohol under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like distillation, crystallization, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids depending on the conditions.
Reduction: Reduction reactions may lead to the removal of the ethoxy group or the reduction of the benzene ring.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, where the fluorine atoms or the ethoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst.
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
Oxidation: Formation of butyl-cyclohexyl ketone or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted benzene derivatives.
Applications De Recherche Scientifique
trans-1-(4-Butyl-cyclohexyl)-4-ethoxy-2,3-difluoro-benzene: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as liquid crystals for display technologies.
Mécanisme D'action
The mechanism of action of trans-1-(4-Butyl-cyclohexyl)-4-ethoxy-2,3-difluoro-benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- trans-1-(4-Butyl-cyclohexyl)-4-ethoxybenzene
- trans-1-(4-Butyl-cyclohexyl)-4-methoxy-2,3-difluoro-benzene
- trans-1-(4-Butyl-cyclohexyl)-4-ethoxy-2,3-dichloro-benzene
Uniqueness
Compared to similar compounds, trans-1-(4-Butyl-cyclohexyl)-4-ethoxy-2,3-difluoro-benzene is unique due to the presence of both ethoxy and difluoro groups, which confer distinct chemical properties and reactivity. These features make it particularly valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
415915-42-3 |
|---|---|
Formule moléculaire |
C18H26F2O |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
1-(4-butylcyclohexyl)-4-ethoxy-2,3-difluorobenzene |
InChI |
InChI=1S/C18H26F2O/c1-3-5-6-13-7-9-14(10-8-13)15-11-12-16(21-4-2)18(20)17(15)19/h11-14H,3-10H2,1-2H3 |
Clé InChI |
SPUIKFOOAHSYCG-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1CCC(CC1)C2=C(C(=C(C=C2)OCC)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


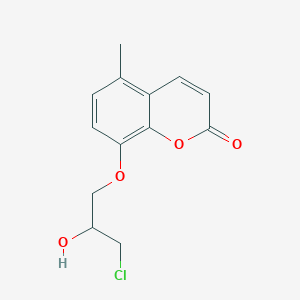
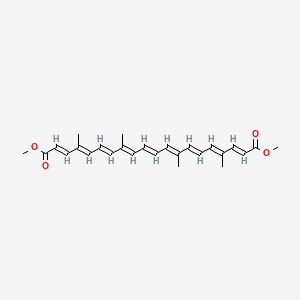
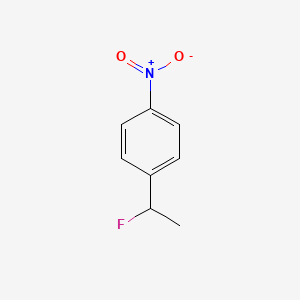
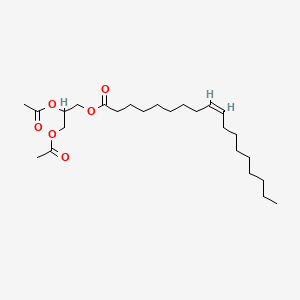

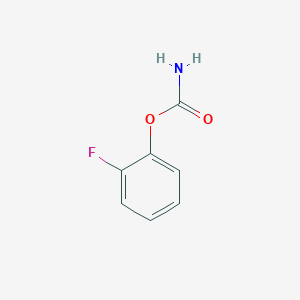
![2-[(1-Methyl-1h-indol-3-yl)methyl]benzoic acid](/img/structure/B13419005.png)
